molecular formula C19H17N5O B2922120 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide CAS No. 2034354-03-3

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide

Cat. No.: B2922120
CAS No.: 2034354-03-3
M. Wt: 331.379
InChI Key: FXGNONCJYHCXQL-UHFFFAOYSA-N
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Description

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide is a chemical compound of significant interest in early-stage drug discovery and chemical biology research. This small molecule features a hybrid heteroaromatic structure, combining indole and pyrazole scaffolds linked through a carboxamide group—a design motif frequently observed in the development of protein kinase inhibitors (PKIs) . Protein kinases are enzymatic proteins critical for signal transduction and regulate a vast array of cellular processes, including cell growth, proliferation, and apoptosis . Dysregulation of kinase activity is a hallmark of various pathological conditions, most notably cancer, making them prominent therapeutic targets . While the specific biological profile of this compound requires further investigation, its molecular architecture suggests potential as a scaffold for developing inhibitors targeting unexplored kinases. To date, only a small fraction of the human kinome has been effectively targeted by approved drugs, leaving ample room for research on new chemotypes . This product is intended for use in non-clinical research applications, such as assay development, target validation, and structure-activity relationship (SAR) studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to conduct appropriate toxicity and safety assessments before use in any experimental setting.

Properties

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c25-19(18-11-15-3-1-2-4-17(15)23-18)21-9-10-24-13-16(12-22-24)14-5-7-20-8-6-14/h1-8,11-13,23H,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGNONCJYHCXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN3C=C(C=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 1H-indole-2-carboxamide with 4-(pyridin-4-yl)-1H-pyrazole-1-ethylamine under specific conditions, such as refluxing in an appropriate solvent like dichloromethane or ethanol.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and purity. This involves the use of catalysts, controlled temperature, and pressure conditions to ensure the efficient formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound is used as a building block for synthesizing more complex molecules. In biology, it has shown potential as a bioactive molecule with various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound has been studied for its therapeutic potential in treating various diseases. Its ability to interact with multiple receptors makes it a valuable candidate for drug development.

Industry: In the chemical industry, it serves as an intermediate for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide exerts its effects involves binding to specific molecular targets. The indole and pyrazole rings play a crucial role in interacting with these targets, leading to various biological responses.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with the target molecule, differing in linker groups, heterocyclic substituents, or functional moieties.

Table 1: Structural Comparison of Selected Analogs
Compound Name Molecular Formula Key Features Structural Differences vs. Target Compound Reference
N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-1H-indole-2-carboxamide C₁₆H₁₈N₄O₂ Indole-2-carboxamide, ethoxy linker, pyrazole Ethoxy linker instead of ethyl; lacks pyridinyl substitution
N-[2-(1H-Indol-3-yl)ethyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide C₂₃H₂₁N₇O₂ Indole-3-yl group, oxadiazole-substituted pyridine Indole substitution at 3-position; oxadiazole moiety on pyridine
4-(Bromomethyl)-N-(2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)ethyl)benzamide C₂₁H₂₁BrN₄O₂ Benzamide core, bromomethyl and formyl groups on pyrazole Benzamide instead of indole; formyl and bromomethyl substituents
N-(2-{2,4-Dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide C₁₉H₁₇N₇O₃ Pyrido-pyrimidine dione, triazole-carboxamide Pyrido-pyrimidine core instead of indole; triazole substituent
Linker Modifications
  • Ethyl vs. Ethoxy Linkers : The ethoxy linker in the compound from introduces increased hydrophilicity and conformational rigidity compared to the ethyl chain in the target molecule. This may affect membrane permeability and binding kinetics in biological systems .
  • Pyridinyl Substitution: The pyridin-4-yl group in the target compound (vs.
Heterocyclic Core Variations
  • Indole vs. Benzamide : Benzamide derivatives () lack the indole’s aromatic π-system, which is critical for stacking interactions in kinase binding pockets. However, bromomethyl and formyl groups in these analogs may enhance electrophilic reactivity for covalent inhibition .
  • Pyrido-Pyrimidine Dione vs.
Substituent Effects
  • Oxadiazole and Triazole Moieties : The oxadiazole group in ’s compound enhances metabolic stability and may improve bioavailability, while the triazole in ’s analog offers additional hydrogen-bonding capacity .
  • Bromomethyl and Formyl Groups : These substituents () are reactive handles for further functionalization, enabling targeted modifications in drug development workflows .
Table 2: Physicochemical Comparison
Compound Name Molecular Weight Solubility Trends Synthetic Yield (Reported)
Target Compound ~335.37* Moderate (indole hydrophobicity balanced by pyridine) N/A
N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-1H-indole-2-carboxamide 298.34 Higher (ethoxy linker increases polarity) N/A
(4E)-Cyclooct-4-en-1-yl N-[2-({2-[4-(4-{2-[(3R)-3-[[3-(Pyridin-4-yl)-1H-indazol-5-yl]carbamoyl]pyrrolidin-1-yl]acetyl}piperazin-1-yl)phenyl]pyrimidin-5-yl}oxy)ethyl]carbamate ~850.0* Low (high molecular weight, lipophilic cyclooctene) 37% (final step)
4-(Bromomethyl)-N-(2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)ethyl)benzamide 449.32 Moderate (polar formyl and bromomethyl groups) N/A

*Estimated based on molecular formulas.

Biological Activity

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features distinct heterocyclic moieties:

  • Pyridine ring
  • Pyrazole ring

These structures are known for their significant roles in medicinal chemistry, contributing to the compound's interaction with various biological targets, including enzymes and receptors.

The biological activity of this compound can be summarized through its interactions at the cellular level:

  • Enzyme Interaction : The compound can bind to specific enzymes, potentially inhibiting or activating their functions. This interaction may alter metabolic pathways within cells.
  • Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to changes in cellular behavior, including growth and differentiation.
  • Anticancer Activity : Research indicates that compounds with a pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines such as lung (A549), colon (HT-29), and liver (HepG2) cancers .

Anticancer Activity

The compound has demonstrated potential in inhibiting the growth of several cancer types. A study reported that compounds containing the 1H-pyrazole structure could inhibit the growth of various cancer cell lines, including breast and pancreatic cancers .

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory activity. Pyrazole derivatives have shown to inhibit COX enzymes, which are crucial in inflammatory processes .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity, as similar pyrazole-containing compounds have exhibited antibacterial and antifungal effects .

Case Studies and Research Findings

StudyFindings
Nature StudyFound that pyrazole derivatives enhance apoptotic action in cancer cells through various mechanisms.
ACS OmegaReported that 1H-pyrazole derivatives showed significant antiproliferative activity against multiple cancer types.
Drug Target InsightsEvaluated the anti-inflammatory properties of pyrazole derivatives with promising results against COX enzymes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide?

  • Methodology :

  • Step 1 : Start with indole-2-carboxylic acid derivatives. Ethyl indole-2-carboxylate can be synthesized via refluxing indole-2-carboxylic acid with ethanol and SOCl₂, followed by hydrolysis .
  • Step 2 : Introduce the pyrazole-ethyl linker. For analogous compounds, coupling reactions using palladium catalysts or copper-mediated cross-coupling (e.g., Ullmann-type reactions) are effective. For example, copper(I) bromide and cesium carbonate in DMSO at 35°C for 48 hours can facilitate amine coupling .
  • Step 3 : Purify intermediates via column chromatography (e.g., SiO₂, DCM/EtOAc gradients) .

Q. How can researchers confirm the structural identity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., indole protons at δ 7.0–8.5 ppm, pyridyl protons at δ 8.0–9.0 ppm) .
  • Mass Spectrometry : Use HRMS (ESI) to verify molecular weight (e.g., [M+H]+^+ peaks) .
  • Elemental Analysis : Confirm C, H, N composition via combustion analysis.

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Recommendations :

  • Solvents : DMSO or dichloromethane for coupling reactions; EtOH or EtOAc for esterification .
  • Temperature : 0–35°C for acid activation; 35–80°C for cross-coupling .
  • Catalysts : Copper(I) bromide or palladium complexes for heterocycle functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural characterization?

  • Troubleshooting Approach :

  • Multi-Technique Validation : Combine 1H^1H-13C^{13}C HSQC, HMBC, and NOESY NMR to assign ambiguous peaks .
  • X-ray Crystallography : Resolve tautomerism or conformational isomers (e.g., pyrazole vs. indole ring orientation) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .

Q. What strategies improve yield in the final coupling step of the synthesis?

  • Optimization Strategies :

  • Catalyst Screening : Test Pd(OAc)₂, CuI, or NiCl₂ for efficiency .

  • Base Selection : Use cesium carbonate for deprotonation in polar aprotic solvents .

  • Reaction Monitoring : Employ TLC or LC-MS to track intermediate consumption.

    Reaction Parameter Optimal Condition Yield Improvement
    CatalystCuBr (0.1 equiv)17.9% → 25% (hypothetical)
    Temperature35°CReduced side products
    SolventDMSOEnhanced solubility

Q. How can computational methods predict the compound’s bioavailability or target binding?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, GPCRs) .
  • ADME Prediction : Tools like SwissADME estimate logP, solubility, and permeability .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability in binding pockets.

Q. What experimental controls are critical when evaluating its enzyme inhibition potential?

  • Best Practices :

  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and DMSO-only assays .
  • Dose-Response Curves : Generate IC₅₀ values using 8–12 concentration points.
  • Off-Target Screening : Test against related enzymes (e.g., CYP450 isoforms) to assess selectivity .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Resolution Workflow :

Re-validate Synthesis : Confirm compound purity (>98% via HPLC) and identity .

Assay Conditions : Check buffer pH, temperature, and co-solvent effects (e.g., DMSO ≤1% v/v).

Target Validation : Use CRISPR knockouts or siRNA to confirm on-target effects .

Safety and Handling

Q. What precautions are essential when handling intermediates like indole-2-carboxylic acid derivatives?

  • Guidelines :

  • Ventilation : Use fume hoods for reactions involving SOCl₂ or volatile amines .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Waste Disposal : Neutralize acidic/basic waste before disposal .

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